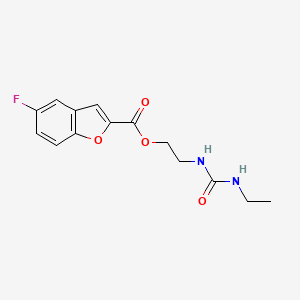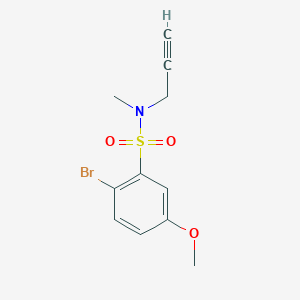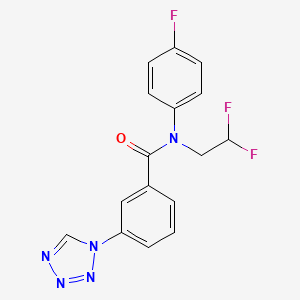
3-(methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PMSF, which is an abbreviation for its chemical name. PMSF is widely used in biochemical and physiological research due to its unique properties.
Wirkmechanismus
PMSF inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. The binding of PMSF to the enzyme prevents the substrate from binding to the active site, thereby inhibiting the enzymatic activity. PMSF is a strong inhibitor of serine proteases and has a high degree of specificity towards these enzymes.
Biochemical and Physiological Effects:
PMSF has several biochemical and physiological effects. It is a potent inhibitor of serine proteases and can inhibit the activity of various enzymes involved in physiological processes. PMSF is also used to protect proteins from degradation during purification and storage. It is commonly used in the purification of enzymes, membrane proteins, and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF has several advantages for lab experiments. It is a potent inhibitor of serine proteases and has a high degree of specificity towards these enzymes. PMSF is also readily available and cost-effective, which makes it an ideal choice for scientific research. However, PMSF has some limitations as well. It is not effective against all serine proteases, and its inhibitory activity can be affected by the pH and temperature of the reaction.
Zukünftige Richtungen
There are several future directions for the use of PMSF in scientific research. One potential application is in the study of protein-protein interactions. PMSF can be used to inhibit the activity of proteases that cleave proteins during interaction studies. Another potential application is in drug discovery. PMSF can be used to identify potential drug targets by inhibiting the activity of serine proteases involved in disease processes. Additionally, PMSF can be used in the development of biosensors for the detection of proteases in biological samples.
Conclusion:
In conclusion, 3-(Methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide, commonly known as PMSF, is a potent inhibitor of serine proteases. It is widely used in scientific research for its unique properties. PMSF has several advantages for lab experiments, including its specificity towards serine proteases and its cost-effectiveness. However, it also has some limitations, including its pH and temperature sensitivity. There are several future directions for the use of PMSF in scientific research, including the study of protein-protein interactions and drug discovery.
Synthesemethoden
The synthesis of PMSF involves the reaction of N-methyl-N-(2-pyrimidinyl) sulfanilamide with paraformaldehyde in the presence of an acid catalyst. The reaction yields PMSF in high purity and yield. The synthesis method is relatively simple and cost-effective, which makes PMSF readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research as a serine protease inhibitor. It is used to inhibit the activity of serine proteases, which are enzymes that play a crucial role in various physiological processes. PMSF is also used to protect proteins from degradation during purification and storage. It is commonly used in the purification of enzymes, membrane proteins, and nucleic acids.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16(13-14-7-4-8-15-13)20(17,18)12-6-3-5-11(9-12)10-19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMGUYQZFHOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)S(=O)(=O)C2=CC=CC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)




![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)

![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
